molecular formula C14H10FNO2S B11845628 2-((4-Fluorophenyl)sulfonyl)-1H-indole

2-((4-Fluorophenyl)sulfonyl)-1H-indole

Cat. No.: B11845628
M. Wt: 275.30 g/mol
InChI Key: WBLIFAOTBFDHFO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to an indole ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)sulfonyl)-1H-indole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or pyridine. The reaction conditions often require stirring at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)sulfonyl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Fluorophenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)sulfonyl)-1H-indole
  • 2-((4-Bromophenyl)sulfonyl)-1H-indole
  • 2-((4-Methylphenyl)sulfonyl)-1H-indole

Uniqueness

2-((4-Fluorophenyl)sulfonyl)-1H-indole is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1H-indole

InChI

InChI=1S/C14H10FNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H

InChI Key

WBLIFAOTBFDHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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